molecular formula C13H14ClNO3 B2526097 1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1267356-32-0

1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2526097
CAS No.: 1267356-32-0
M. Wt: 267.71
InChI Key: WASXNRJTQTZWRN-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 4-chlorophenyl group attached via an ethyl linker to the nitrogen of the pyrrolidone ring. The 4-chlorophenyl group confers lipophilicity and electronic effects, which influence biological activity and physicochemical properties .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXNRJTQTZWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (15b)
  • Applications: Enhances seed yield in Brassica napus but increases erucic acid and glucosinolates, rendering it unsuitable for food crops .
  • Safety : Harmful by inhalation, skin contact, or ingestion (CAS 39629-87-3) .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Chlorine at the 5-position and hydroxyl at the 2-position on the phenyl ring.
  • Synthesis : Reacted with HCl/H₂O₂ to introduce additional chlorine substituents, yielding antioxidative derivatives .
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Fluorine replaces chlorine at the 2-position.
  • Properties: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine. No direct activity data provided .

Substituent Modifications on the Pyrrolidine Ring

1-Methyl-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Lacks aromatic substituents; methyl group on nitrogen.
  • Safety : Less hazardous than chlorophenyl analogs (CAS 42346-68-9) .
1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Indole moiety linked via ethyl group.
  • Properties : Increased molecular complexity may target serotonin receptors or enzymes metabolizing indole derivatives .

Halogen and Functional Group Additions

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Bromine at the 3-position.
  • Properties : Bromine’s larger atomic radius may increase steric hindrance, affecting binding interactions (CAS 714207-41-7) .
1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structure : Methyl and chlorine substituents on the phenyl ring.
  • Safety : Similar hazards to 15b (CAS 63674-66-8) .

Biological Activity

1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 368870-06-8, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClNO3C_{13}H_{14}ClNO_3, with a molecular weight of approximately 239.66 g/mol. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 4-chlorophenyl group, which are believed to influence its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that create the desired pyrrolidine structure while introducing the necessary functional groups. The specific synthetic pathways may vary, but they generally include the formation of the pyrrolidine ring followed by functionalization to introduce the carboxylic acid and chlorophenyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including those similar to this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with structural similarities exhibited varying degrees of cytotoxicity. Notably, the presence of a 4-chlorophenyl group was associated with enhanced anticancer activity:

  • Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells post-treatment was assessed using the MTT assay.
  • Results : The compound showed moderate anticancer activity, with post-treatment viability ranging from 64% to 86% depending on structural modifications (e.g., substitutions on the phenyl ring) .
CompoundPost-Treatment Viability (%)Notes
Base Compound78–86%Weak anticancer activity
4-Chlorophenyl Substituted64%Enhanced activity
Other SubstitutionsVariesStructure-dependent effects

Antimicrobial Activity

In addition to its anticancer potential, derivatives of this compound have been screened for antimicrobial properties against various pathogens, including multidrug-resistant strains. The screening involved:

  • Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
  • Findings : Some derivatives exhibited significant antimicrobial activity, although specific activity levels varied widely based on structural modifications .

Case Studies

  • Anticancer Efficacy in A549 Cells : A study demonstrated that certain derivatives of the compound significantly reduced cell viability in A549 cells compared to controls. The most effective derivative showed a reduction in viability to approximately 21%, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against drug-resistant strains. While some derivatives showed promising results, others did not exhibit significant activity, underscoring the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(4-Chlorophenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Route 1 : Condensation of 4-chlorobenzaldehyde derivatives with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl catalyst) at elevated temperatures (80–100°C). Purification via recrystallization or column chromatography is recommended to achieve >90% purity .
  • Route 2 : Cyclization of pre-functionalized intermediates (e.g., amino acid precursors) using catalytic hydrogenation or acid-mediated ring closure. Solvent choice (e.g., DMF or ethanol) significantly impacts reaction efficiency .
    • Key Parameters : Temperature control, catalyst concentration, and solvent polarity are critical for minimizing side products like halogenated byproducts or incomplete cyclization .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm the pyrrolidine ring, chlorophenyl substituent, and carboxylic acid group. For example, the carboxylic proton appears as a singlet near δ 12.5 ppm in DMSO-d6 .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C13_{13}H13_{13}ClNO3_3, expected [M+H]+^+ = 266.05) and detect fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?

  • Methodological Approach :

  • Dose-Response Analysis : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC50_{50} for cytotoxicity) under standardized conditions to isolate concentration-dependent effects .
  • Target Validation : Use molecular docking studies to compare binding affinities with known targets (e.g., bacterial enoyl-ACP reductase vs. human topoisomerase II). Discrepancies may arise from off-target interactions at higher concentrations .
    • Case Study : A 2023 study attributed inconsistent anticancer results to variations in cell membrane permeability, resolved by synthesizing ester prodrugs to enhance bioavailability .

Q. What strategies are recommended for optimizing the stereoselective synthesis of this compound’s enantiomers?

  • Advanced Synthesis Design :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the pyrrolidine ring’s 3-position. Reported enantiomeric excess (ee) >85% in ethanol at 50°C .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., using CAL-B lipase) to isolate (R)- and (S)-enantiomers. Yields up to 70% with >95% ee have been documented .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • In Silico Workflow :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify metabolic soft spots (e.g., oxidation of the chlorophenyl group). Introduce electron-withdrawing substituents (e.g., -CF3_3) to reduce CYP450-mediated degradation .
  • Docking Simulations : Target enzymes like COX-2 or HDACs; prioritize derivatives with improved binding scores (<-8.0 kcal/mol) and lower solvation energy .

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